
2-chloro-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C20H23ClFN3O and its molecular weight is 375.87. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Applications
Research involving fluorobenzamides, such as the study by Desai et al. (2013), has shown that the incorporation of fluorine atoms into benzamide structures can enhance antimicrobial activity. This work synthesized derivatives bearing a fluorine atom in the benzoyl group and demonstrated significant activity against various bacterial and fungal strains, highlighting the importance of fluorine in improving antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).
Chemical Synthesis and Molecular Interactions
In the field of organic synthesis, fluorobenzamide derivatives have been investigated for their role in facilitating novel synthetic pathways. For example, Hsieh et al. (2016) described the synthesis of fluazolate, showcasing a methodology that leverages regioselective cyclocondensation and nucleophilic substitution-cyclization strategies starting from 2-chloro-4-fluorobenzoic acid, demonstrating the versatility of fluorobenzamide derivatives in synthetic chemistry (Hsieh, Lin, & Kuo, 2016).
Herbicidal Activity
In the agrichemical sector, research by Hwang et al. (2005) on derivatives of 4,5,6,7-tetrahydro-2H-indazole, which share a partial structural similarity with the compound , indicated that these derivatives exhibit potent herbicidal activity. This suggests the potential of structurally related compounds for development as herbicides, demonstrating activity against a range of annual weeds in paddy fields (Hwang et al., 2005).
Pharmaceutical Research
The modification of benzothiazoles, another structurally related class, has been explored for antitumor properties. Hutchinson et al. (2001) found that fluorinated 2-(4-aminophenyl)benzothiazoles showed potent cytotoxicity in vitro against certain cancer cell lines, indicating the potential of fluorine-modified benzamides in cancer therapy (Hutchinson et al., 2001).
Propriétés
IUPAC Name |
2-chloro-N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O/c21-17-11-13(22)9-10-15(17)20(26)23-12-18-16-7-3-4-8-19(16)25(24-18)14-5-1-2-6-14/h9-11,14H,1-8,12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSVWVFXPCONQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline](/img/structure/B2658727.png)
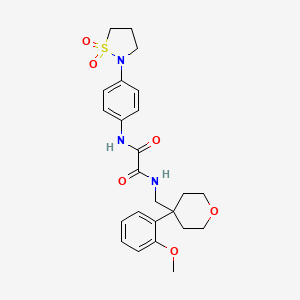
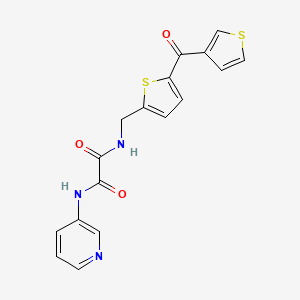

![2-Thiabicyclo[2.2.1]heptan-3-ylmethanol](/img/structure/B2658733.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2658735.png)

![1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-phenylpropyl)urea](/img/structure/B2658737.png)
![5-Methyl-2-{[4-benzylpiperazinyl]sulfonyl}thiophene](/img/structure/B2658738.png)
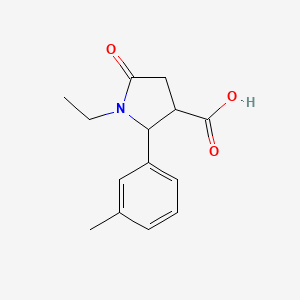
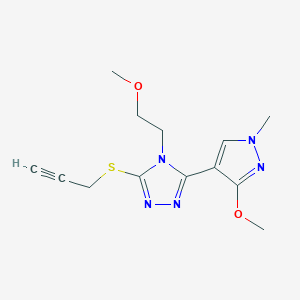

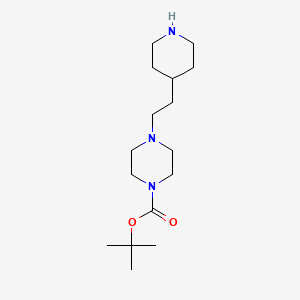
![3-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2658750.png)